molecular formula C6H6FN B1664137 3-Fluoroaniline CAS No. 372-19-0

3-Fluoroaniline

Cat. No.: B1664137
CAS No.: 372-19-0
M. Wt: 111.12 g/mol
InChI Key: QZVQQUVWFIZUBQ-UHFFFAOYSA-N
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Description

3-Fluoroaniline, also known as 1-amino-3-fluorobenzene, is an organic compound with the molecular formula C6H6FN. It is a derivative of aniline where a hydrogen atom at the meta position is replaced by a fluorine atom. This compound is a clear, colorless to yellow liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Biochemical Analysis

Biochemical Properties

3-Fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins. For instance, it is used in the preparation of acetic acid-3-fluoro-anilide by reacting with acetic acid anhydride. Additionally, this compound serves as a reagent in the preparation of radamide analogs, which are potential inhibitors of the Grp94 protein, a molecular chaperone involved in protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular proteins and enzymes. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to changes in gene expression related to stress response and detoxification .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can result in altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. One of the primary metabolic pathways involves the conversion of this compound to 3-aminophenol and resorcinol by monooxygenase, followed by further metabolism via the ortho-cleavage pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoroaniline can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-fluoronitrobenzene using a platinum or palladium catalyst. This method offers high yield and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Fluoroaniline can be compared with other fluorinated anilines, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQQUVWFIZUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10190683
Record name 3-Fluoroaniline
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

372-19-0
Record name 3-Fluoroaniline
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Record name 3-Fluoroaniline
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Record name 3-FLUOROANILINE
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Record name 3-fluoroaniline
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Record name 3-FLUOROANILINE
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Synthesis routes and methods

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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